REACTION_CXSMILES
|
Cl[C:2](=[O:10])[CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].C([SiH](CC)CC)C>O1CCCC1>[O:10]=[CH:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6]
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Name
|
|
Quantity
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12 g
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Type
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reactant
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Smiles
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ClC(CCC(=O)OCC)=O
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Name
|
|
Quantity
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16.5 mL
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Type
|
reactant
|
Smiles
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C(C)[SiH](CC)CC
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Into a 500-mL round-bottom flask, which was purged
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Type
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TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
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CUSTOM
|
Details
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The system was purged with nitrogen and palladium on carbon (2 g)
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Type
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ADDITION
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Details
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was added to the reaction
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Type
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STIRRING
|
Details
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The reaction mixture was stirred for 2 h at room temperature
|
Duration
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2 h
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Type
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FILTRATION
|
Details
|
The solids were filtered off
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Type
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CONCENTRATION
|
Details
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the filtrate was concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
O=CCCC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |